molecular formula C18H19FN2O2S B2979533 2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448122-74-4

2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2979533
CAS No.: 1448122-74-4
M. Wt: 346.42
InChI Key: OOUKOERNLQFJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a structurally complex compound featuring a thioether-linked 4-fluorophenyl group and a piperidinyl scaffold substituted with a pyridin-2-yloxy moiety.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c19-14-4-6-16(7-5-14)24-13-18(22)21-11-8-15(9-12-21)23-17-3-1-2-10-20-17/h1-7,10,15H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUKOERNLQFJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Thioether Linkage: The initial step often involves the reaction of 4-fluorothiophenol with an appropriate electrophile to form the 4-fluorophenylthio group.

    Piperidine Derivative Formation: The next step involves the synthesis of the piperidine derivative, which can be achieved by reacting 4-(pyridin-2-yloxy)piperidine with an appropriate acylating agent.

    Coupling Reaction: The final step is the coupling of the 4-fluorophenylthio group with the piperidine derivative under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Phenyl Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl and pyridinyl groups suggests potential binding to hydrophobic pockets in proteins, while the thioether linkage may participate in redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of a 4-fluorophenylthio group and a pyridin-2-yloxy-piperidine moiety. Below, it is compared to analogs with modifications in the thioether substituent, piperidine/piperazine ring substitutions, or aryl/heteroaryl appendages.

Substituent Variations on the Thioether Group

  • 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e): Replaces the 4-fluorophenylthio group with a tetrazolylthio substituent. Exhibits a lower melting point (131–134°C) compared to fluorophenyl analogs, likely due to reduced crystallinity from the methoxy group .
  • 2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7j): Incorporates a bromophenyltetrazolylthio group, enhancing steric bulk and lipophilicity. Its higher melting point (154–156°C) suggests stronger intermolecular interactions .

Modifications to the Piperidine/Piperazine Core

  • 1-(4-(4-Chloro-2-fluorophenyl)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone (5c): Substitutes pyridin-2-yloxy with a pyrimidinyloxy group. The chloro-fluorophenyl substitution on piperazine may enhance target selectivity, as seen in its high synthetic yield (90%) and stability (melting point 142–145°C) .
  • 1-(4-Acetyl-1,4-diazepan-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone (5d): Replaces piperidine with a diazepane ring, altering conformational flexibility. This modification impacts solubility and pharmacokinetic profiles .

Aryl/Heteroaryl Appendages

  • N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (130) : Shares the 4-fluorophenyl group but incorporates an oxadiazole ring. Demonstrates strong binding energy (-8.9 kcal/mol) in SARS-CoV-2 protease inhibition studies, highlighting the fluorophenyl group’s role in target engagement .
  • 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone: Features a triazolylthio group instead of a simple thioether. The allyl and pyridinyl groups may enhance π-π stacking interactions in biological systems .

Data Tables for Key Analogs

Compound Name Substituent (R) Core Structure Melting Point (°C) Key Reference
2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone 4-Fluorophenylthio Piperidinyl-pyridine N/A -
7e Tetrazolylthio (phenyl) Piperazinyl-sulfonyl 131–134
7j Tetrazolylthio (4-bromo) Piperazinyl-sulfonyl 154–156
5c Pyrimidinyloxy (4-methoxy) Piperazinyl-aryl 142–145
130 Oxadiazolyl (4-fluorophenyl) Ureido-acetamide N/A

Key Research Findings and Implications

  • Antiproliferative Activity: Piperazinyl-sulfonyl ethanones (e.g., 7e, 7j) exhibit moderate antiproliferative effects, with substituents like bromine or trifluoromethyl enhancing potency through increased lipophilicity .
  • Enzyme Inhibition : Fluorophenyl-containing analogs (e.g., compound 130) show promise as protease inhibitors, with binding energies comparable to clinical candidates .
  • Synthetic Feasibility : Pyridin-2-yloxy-piperidine derivatives are efficiently synthesized via nucleophilic substitution or coupling reactions, as demonstrated in the synthesis of tert-butyl intermediates (e.g., S15 in ) .

Biological Activity

2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is an organic compound notable for its complex structure and potential biological activities. With a molecular formula of C18H19FN2O2S, it features multiple functional groups that may contribute to its pharmacological properties. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its proposed roles in drug discovery and development.

Chemical Structure

The structure of this compound can be represented as follows:

C18H19FN2O2S\text{C}_{18}\text{H}_{19}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

While the precise mechanism of action is not fully elucidated, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors. The presence of fluorine and sulfur atoms may enhance binding affinity and metabolic stability, which are critical for therapeutic efficacy.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that thioether-containing compounds can inhibit bacterial growth and exhibit antifungal properties. The potential for this compound to act against various pathogens is under investigation, with preliminary results suggesting promising activity against certain strains.

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in relation to its ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, suggesting a mechanism through which it may exert cytotoxic effects. Further research is needed to establish the specific pathways involved and the efficacy across different cancer types.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of specific kinases

Comparative Analysis with Similar Compounds

The unique presence of the fluorine atom in this compound differentiates it from other thioether-containing compounds. For example, compounds like 2-((4-Chlorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone have shown varying biological activities, but the fluorinated variant may offer enhanced pharmacokinetic properties due to increased lipophilicity and metabolic stability.

Table 2: Comparison with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundModerateHighUnique fluorine substitution
2-((4-Chlorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanoneLowModerateLess effective than fluorinated variant
2-((4-Bromophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanoneModerateLowBromine less favorable for activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.